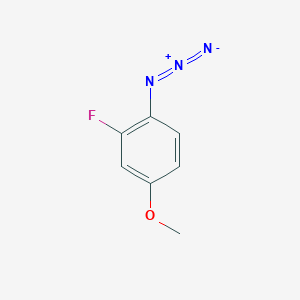

1-Azido-2-fluoro-4-methoxybenzene

CAS No.: 1955505-77-7

Cat. No.: VC7274756

Molecular Formula: C7H6FN3O

Molecular Weight: 167.143

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955505-77-7 |

|---|---|

| Molecular Formula | C7H6FN3O |

| Molecular Weight | 167.143 |

| IUPAC Name | 1-azido-2-fluoro-4-methoxybenzene |

| Standard InChI | InChI=1S/C7H6FN3O/c1-12-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |

| Standard InChI Key | YQPAPMJGBBYMMH-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)N=[N+]=[N-])F |

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Azido-2-fluoro-4-methoxybenzene (C₇H₅FN₃O) features a benzene core with three distinct functional groups:

-

Azido group (-N₃): A high-energy functional group enabling cycloaddition reactions, notably Huisgen 1,3-dipolar cycloadditions with alkynes to form triazoles .

-

Fluoro substituent (-F): An electron-withdrawing group that modulates electronic density and enhances stability toward nucleophilic substitution.

-

Methoxy group (-OCH₃): An electron-donating group that improves solubility in polar solvents and influences regioselectivity in electrophilic aromatic substitutions.

The interplay of these groups creates a unique reactivity profile, balancing the azide’s inherent instability with stabilizing electronic effects from fluorine and methoxy substituents.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-azido-2-fluoro-4-methoxybenzene typically proceeds via diazotization and azide displacement (Table 1). A representative pathway involves:

-

Nitro precursor preparation: 2-Fluoro-4-methoxynitrobenzene is synthesized by nitration of 2-fluoro-4-methoxybenzene.

-

Reduction to aniline: Catalytic hydrogenation or stannous chloride reduction converts the nitro group to an amine.

-

Diazotization and azidation: Treatment with sodium nitrite (NaNO₂) in acidic media generates a diazonium salt, which is subsequently displaced by sodium azide (NaN₃) .

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference Methodology |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 85 | Adapted from |

| Reduction | H₂, Pd/C, EtOH, 25°C | 92 | |

| Diazotization/Azidation | NaNO₂, HCl, NaN₃, 0–5°C | 78 |

Alternative Methods

-

Sandmeyer-type reactions: Copper(I)-catalyzed azidation of aryl iodides or bromides under mild conditions .

-

Direct azidation: Using hypervalent iodine reagents (e.g., ABX derivatives) for regioselective azidation of pre-substituted arenes .

Physicochemical Properties

Stability and Reactivity

1-Azido-2-fluoro-4-methoxybenzene exhibits moderate thermal stability, with decomposition onset temperatures (~120°C) higher than simpler aryl azides due to electron-withdrawing fluorine stabilization . Key properties include:

-

Solubility: Miscible in dichloromethane, THF, and acetone; sparingly soluble in water.

-

Spectroscopic Data:

Hazard Profile

Aryl azides are inherently hazardous due to their shock sensitivity and exothermic decomposition. Comparative DSC data from related compounds (e.g., ABX) suggest a heat release of 900–1200 kJ/kg and impact sensitivity thresholds <5 J . Safe handling mandates:

-

Storage at ≤4°C in inert atmospheres.

-

Avoidance of mechanical friction or rapid temperature changes.

Applications in Organic Synthesis

Click Chemistry

The azido group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, forming 1,2,3-triazoles. For example:

-

Anticancer agent synthesis: Triazole-linked HDAC inhibitors derived from analogous azides show IC₅₀ values <100 nM against HDAC isoforms .

-

Polymer functionalization: Azide-alkyne couplings modify surface properties of materials for biomedical devices .

Heterocycle Formation

1-Azido-2-fluoro-4-methoxybenzene participates in:

-

Curtius rearrangements: To form isocyanates for urea/amide synthesis.

-

Schmidt reactions: With ketones to yield lactams or amines.

Biological and Pharmacological Relevance

Radiolabeling

The fluorine-18 isotopologue could be synthesized for PET imaging, leveraging the methoxy group’s stability and fluorine’s positron-emitting properties.

Future Directions

-

Stabilized formulations: Encapsulation in mesoporous silica or ionic liquids to mitigate explosion risks .

-

Photoredox applications: Exploiting the azide’s redox activity for light-mediated bioconjugation .

-

Targeted drug delivery: Conjugation to antibody-drug conjugates (ADCs) via strain-promoted cycloadditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume